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Executive Summary
This document provides a comprehensive technical overview of Benzyl 3-formylpiperidine-1-
carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry and drug

discovery. We will delve into its core chemical properties, comparative synthesis

methodologies, characteristic reactivity, and essential handling protocols. This guide is

intended for researchers, synthetic chemists, and drug development professionals who utilize

piperidine scaffolds to construct novel therapeutic agents. The insights herein are synthesized

from established literature and database resources to ensure scientific integrity and practical

applicability.

Introduction: A Versatile Scaffold in Drug Design
The piperidine ring is a privileged scaffold, widely incorporated into the structures of approved

pharmaceuticals due to its favorable physicochemical properties and its ability to adopt well-

defined three-dimensional conformations.[1][2] Benzyl 3-formylpiperidine-1-carboxylate
emerges as a particularly valuable intermediate within this class.[3] Its structure combines three

key features:

The Piperidine Core: A saturated heterocycle that can improve the solubility and metabolic

stability of a parent molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b112244?utm_src=pdf-interest
https://www.benchchem.com/product/b112244?utm_src=pdf-body
https://www.benchchem.com/product/b112244?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38924676/
https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0043-1764218.pdf
https://www.benchchem.com/product/b112244?utm_src=pdf-body
https://www.chemimpex.com/products/17420
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Benzyloxycarbonyl (Cbz or Z) Protecting Group: A robust N-protecting group that

deactivates the piperidine nitrogen towards many reagents, preventing side reactions, yet

can be reliably removed under standard hydrogenolysis conditions.

The C3-Formyl Group: A versatile aldehyde functional handle, primed for a variety of carbon-

carbon and carbon-nitrogen bond-forming reactions, enabling the facile introduction of

molecular diversity.

This combination makes it a cornerstone for synthesizing complex molecules, particularly those

targeting neurological disorders where piperidine derivatives have shown significant bioactivity.

[3]

Nomenclature and Isomerism
It is critical to distinguish between the different forms of this compound. The C3 position of the

piperidine ring is a stereocenter, meaning the compound can exist as a racemic mixture or as

individual enantiomers.

Racemic: Benzyl 3-formylpiperidine-1-carboxylate (CAS: 201478-72-0)[3][4]

(S)-enantiomer: (S)-Benzyl 3-formylpiperidine-1-carboxylate (CAS: 405063-39-0)[5]

(R)-enantiomer: (R)-Benzyl 3-formylpiperidine-1-carboxylate (CAS: 435275-28-8)[6]

Researchers must also be careful not to confuse it with its constitutional isomer, Benzyl 4-

formylpiperidine-1-carboxylate (CAS: 138163-08-3), which has distinct reactivity and is used in

the synthesis of different target molecules.[7][8]

Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its effective use in

synthesis. The data below are compiled from computational predictions and data from closely

related analogues.

Table 1: Core Physicochemical Properties
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Property Value Source

Molecular Formula C₁₄H₁₇NO₃ PubChem[3][5]

Molecular Weight 247.29 g/mol PubChem[3][5]

Appearance
Low melting solid; Colorless to

yellow solid or liquid

Chem-Impex[3], Sigma-

Aldrich[9]

XLogP3 1.6 PubChem[5][7]

Polar Surface Area 46.6 Å² PubChem[5][7]

Predicted Boiling Point 384.5 ± 42.0 °C ChemicalBook[8]

| Predicted Density | 1.22 g/mL | ChemicalBook[8] |

Spectroscopic Interpretation
While a dedicated spectrum for the 3-formyl isomer is not publicly available, we can reliably

predict its characteristic signals based on data from the 4-formyl isomer and fundamental

principles of NMR and MS.[10]

Table 2: Expected Spectroscopic Data
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Technique Expected Signals and Interpretation

¹H NMR (CDCl₃)

~9.7 ppm (s, 1H): Aldehyde proton
(CHO).7.3-7.4 ppm (m, 5H): Aromatic
protons of the benzyl group.~5.1 ppm (s,

2H): Methylene protons of the benzyl
group (O-CH₂-Ph).2.8-4.0 ppm (m):

Piperidine ring protons, complex
multiplet patterns.1.5-2.2 ppm (m):

Remaining piperidine ring protons.

¹³C NMR (CDCl₃)

~202 ppm: Aldehyde carbonyl carbon.~155

ppm: Carbamate carbonyl carbon.136-137 ppm:

Quaternary aromatic carbon of the benzyl

group.127-129 ppm: Aromatic CH carbons of

the benzyl group.~67 ppm: Methylene carbon of

the benzyl group (O-CH₂-Ph).40-55 ppm:

Piperidine ring carbons.

| Mass Spec. (ESI) | m/z 248 [M+H]⁺: Protonated molecular ion.m/z 91 [C₇H₇]⁺: Tropylium ion,

characteristic fragment of a benzyl group. |

Synthesis Methodologies: A Comparative Analysis
The preparation of Benzyl 3-formylpiperidine-1-carboxylate is typically achieved via one of

two strategic disconnections: oxidation of the corresponding primary alcohol or partial reduction

of a carboxylic acid derivative.

Method 1: Oxidation of Benzyl 3-
(hydroxymethyl)piperidine-1-carboxylate
This is the most common and often highest-yielding approach. The oxidation of the primary

alcohol precursor, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, can be accomplished

using a variety of modern oxidation reagents. DMSO-based oxidations, such as the Swern or

Parikh-Doering protocols, are particularly effective due to their mild conditions, which prevent

over-oxidation to the carboxylic acid and are compatible with the Cbz protecting group.
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Causality Behind the Method: The Swern oxidation utilizes oxalyl chloride or trifluoroacetic

anhydride to activate dimethyl sulfoxide (DMSO), forming an electrophilic sulfur species. The

alcohol attacks this species, and subsequent deprotonation by a hindered base (like

triethylamine) initiates an intramolecular elimination (a five-membered ring transition state) to

yield the aldehyde, dimethyl sulfide, and protonated base. The low reaction temperatures (-78

°C) are crucial to prevent side reactions and decomposition of the activated DMSO species.[8]

[11]

Fig 1. Swern oxidation workflow.

Step-by-Step Protocol (Swern Oxidation):

Dissolve oxalyl chloride (1.3 eq) in anhydrous dichloromethane (DCM) and cool the solution

to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

Slowly add a solution of DMSO (2.6 eq) in anhydrous DCM to the cooled solution. Stir for 15

minutes. Rationale: This forms the reactive electrophilic species.

Add a solution of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous

DCM dropwise, maintaining the internal temperature below -65 °C.[11]

Stir the resulting mixture for 30-45 minutes at -78 °C.

Add triethylamine (5.0 eq) slowly to the reaction. The mixture may become thick. Allow it to

stir for 15 minutes at -78 °C, then warm to room temperature. Rationale: The base facilitates

the elimination reaction to form the aldehyde.

Quench the reaction by adding water. Separate the organic layer.

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude

product, which can be purified by column chromatography.

Method 2: Partial Reduction of a Carboxylic Acid
Derivative
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An alternative strategy involves the partial reduction of a more oxidized precursor, such as an

ester (e.g., Benzyl 3-(methoxycarbonyl)piperidine-1-carboxylate). Diisobutylaluminium hydride

(DIBAL-H) is the reagent of choice for this transformation.

Causality Behind the Method: DIBAL-H is a powerful yet sterically hindered hydride reducing

agent. At low temperatures (-78 °C), it coordinates to the ester carbonyl, delivers a single

hydride, and forms a stable tetrahedral intermediate. This intermediate does not collapse to the

aldehyde until acidic or aqueous workup. The low temperature is absolutely critical; at higher

temperatures, the intermediate is less stable, and a second hydride addition can occur, leading

to over-reduction to the primary alcohol.[12]

Fig 2. DIBAL-H reduction workflow.

Step-by-Step Protocol (DIBAL-H Reduction):

Dissolve the starting ester (1.0 eq) in anhydrous toluene or DCM and cool to -78 °C under an

inert atmosphere.

Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes, 1.1-1.2 eq) via syringe,

keeping the internal temperature below -70 °C.[12]

Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS for

consumption of the starting material.

Quench the reaction by slowly adding methanol at -78 °C, followed by warming to room

temperature.[12]

Perform a Fieser workup (e.g., addition of Rochelle's salt solution or dilute HCl) to break up

the aluminum salts.

Filter the resulting suspension, separate the organic layer, and extract the aqueous layer.

Combine, dry, and concentrate the organic fractions to obtain the crude aldehyde.

Core Reactivity and Synthetic Utility
The synthetic value of Benzyl 3-formylpiperidine-1-carboxylate lies in the reactivity of its

aldehyde group. It serves as an electrophilic handle for constructing more complex molecular

architectures.
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Fig 3. Key synthetic transformations.

Reductive Amination: This is arguably the most powerful application. The aldehyde reacts

with a primary or secondary amine to form an iminium ion intermediate, which is then

reduced in situ by a mild hydride reagent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)

to yield the corresponding amine. This two-step, one-pot process is highly efficient for

building libraries of substituted piperidines.

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides provides

a reliable method for converting the formyl group into a carbon-carbon double bond, yielding

various vinyl-substituted piperidines.

Aldol and Related Condensations: As an electrophile, the aldehyde can react with enolates

derived from ketones, esters, or other carbonyl compounds to form new carbon-carbon

bonds, leading to β-hydroxy carbonyl adducts.

Handling, Storage, and Safety
Proper handling and storage are essential to maintain the purity and reactivity of Benzyl 3-
formylpiperidine-1-carboxylate.

Storage and Stability: Aldehydes are susceptible to oxidation to the corresponding carboxylic

acid upon prolonged exposure to air. Therefore, this compound should be stored under an inert

atmosphere (Argon or Nitrogen). For long-term storage, it is recommended to keep it in a
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freezer at or below -20°C.[8][13] For short-term use, storage in a refrigerator at 2-8°C is

acceptable.[3][9] The material is often supplied as a low-melting solid or a viscous oil.[3]

Safety Profile: While a specific safety data sheet (SDS) for the 3-formyl isomer is not widely

available, data from the 4-formyl isomer and other related piperidine derivatives can be used to

infer its likely hazards.[7][9] It should be handled with appropriate personal protective

equipment (PPE).

Table 3: Safety and Handling Profile

Category Information GHS Pictogram

Hazard Statements

H302: Harmful if
swallowed.[7]H315:
Causes skin irritation.
[9]H318/H319: Causes
serious eye
damage/irritation.[7]
[9]H335: May cause
respiratory irritation.[9]

GHS07 (Exclamation Mark)

Precautionary

P261: Avoid breathing

dust/fume/gas/mist/vapors/spr

ay.[14]P280: Wear protective

gloves/protective clothing/eye

protection/face protection.

[15]P301+P312: IF

SWALLOWED: Call a POISON

CENTER/doctor if you feel

unwell.[15]P305+P351+P338:

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.[14]
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| Handling | Handle in a well-ventilated place, such as a chemical fume hood.[16] Avoid contact

with skin and eyes.[16] | |

Conclusion
Benzyl 3-formylpiperidine-1-carboxylate is a high-value, versatile chemical intermediate. Its

well-defined structure, featuring a protected nitrogen and a reactive aldehyde handle, makes it

an ideal starting point for the synthesis of diverse and complex piperidine-containing

molecules. A thorough understanding of its synthesis, reactivity, and handling requirements, as

outlined in this guide, empowers researchers to leverage its full potential in the pursuit of novel

chemical entities for drug discovery and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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